Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 312.38 g/mol. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The compound features a piperidine ring, which is a common structural motif in various bioactive molecules, making it a valuable building block in drug development.
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate can be sourced from various chemical suppliers and is classified as an organic compound, specifically within the category of sulfamoyl derivatives. Its structure includes a benzyl group, a piperidine ring, and a sulfonamide moiety, which are significant for its biological activity.
The synthesis of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate typically involves several key steps:
Industrial methods may optimize these reactions by using catalysts and controlled conditions to enhance yield and purity.
The molecular structure of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate can be represented as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure during synthesis .
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the products formed.
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate exhibits several notable physical and chemical properties:
Characterization through spectroscopic methods provides insights into its physical state, stability, and reactivity .
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate has several applications in scientific research:
Piperidine ranks among the most prevalent nitrogen heterocycles in FDA-approved drugs, owing to its optimal balance of rigidity, bioavailability, and synthetic versatility. The scaffold’s chair-boat conformational flexibility enables adaptation to diverse binding pockets, while its basic nitrogen supports salt formation and electrostatic interactions. Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate exemplifies these advantages, with its C4-sulfonamide positioning allowing vectorial growth toward complementary target sites [5] [8].
In neurologic targeting, piperidine derivatives like ifenprodil and radiprodil demonstrate exceptional GluN2B NMDA receptor antagonism (IC₅₀ = 6 nM for radiprodil), critical for modulating excitotoxicity in Parkinson’s and neuropathic pain [3]. The piperidine ring in these compounds anchors the pharmacophore, facilitating hydrogen bonding with GluN2B’s hinge residues while the N-benzyl group occupies a hydrophobic subpocket. Similarly, benzoylpiperidine serves as a metabolic-stable bioisostere for piperazine, enhancing blood-brain barrier penetration—a key consideration in CNS drug design [5].
Compound | Biological Target | Activity | Therapeutic Application |
---|---|---|---|
Radiprodil | GluN2B NMDA receptor | IC₅₀ = 6 nM | Parkinson’s disease models |
Ifenprodil | GluN2B NMDA receptor | IC₅₀ = 420 nM | Neuropathic pain |
Ro 25-6981 | GluN2B NMDA receptor | Contralateral rotations in 6-OHDA rats | Parkinson’s symptom reversal |
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate | Chemokine receptors (model) | CCR5 modulation (in silico) | Inflammatory neurodegeneration |
The N-methylsulfonamide group in benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate exemplifies a versatile pharmacophore, contributing to target engagement through multiple mechanisms. Sulfonamides act as hydrogen-bond acceptors (S=O) and donors (N-H), enabling interactions with kinase hinge regions, ion channel allosteric sites, and G-protein-coupled receptor (GPCR) subpockets. The N-methylation in this compound specifically mitigates hERG channel liability—a common issue with primary sulfonamides—while preserving target affinity [4] [7].
Notably, sulfonamides feature prominently in sodium channel blockers for pain management. Compounds like those disclosed in US9546164B2 exploit the sulfonamide’s dipole moment to bind voltage-gated sodium channels (Naᵥ1.7), reducing neuronal hyperexcitability in neuropathic pain models [4]. Quantum mechanical studies reveal that the S=O group stabilizes the inactivated state of Naᵥ channels via interaction with Lys/Arg residues in the DIV voltage sensor. Additionally, tyrosine-targeting sulfonyl fluorides leverage sulfonamide-like reactivity for covalent inhibition of kinases, demonstrating the moiety’s adaptability to irreversible binding strategies [7].
Target Class | Sulfonamide Interaction | Representative Ki/IC₅₀ | Biological Effect |
---|---|---|---|
Sodium channels (Naᵥ1.7) | H-bonding with DIV S4 arginine | 50–100 nM | Hyperexcitability suppression |
Kinases (BTK, EGFR) | Covalent binding to catalytic tyrosine | 0.5–2 μM | Anti-inflammatory/anticancer effects |
GluN2B NMDA receptor | Allosteric site H-bond network | Sub-μM | Neuroprotection |
β₂-adrenoceptor | Positive allosteric modulation | Low μM (Cmpd-6) | Enhanced agonist response |
The structural hybridity of benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate enables simultaneous engagement of neurologic and inflammatory targets—an emerging paradigm in complex disorder therapeutics. Its piperidine-sulfonamide architecture permits bifurcated targeting: the benzylpiperidine moiety addresses chemokine receptors (e.g., CCR5), while the sulfonamide modulates ionotropic glutamate receptors or sodium channels. This dual-pharmacology approach is critical in conditions like multiple sclerosis or neuropathic pain, where neuroinflammation and neuronal hyperexcitability coexist [3] [8].
In Parkinson’s disease models, traxoprodil reduces rigidity and akinesia via GluN2B antagonism while concurrently suppressing microglial activation through CCR5 inhibition—effects unattainable with single-target agents [3]. Similarly, benzimidazole-piperidine hybrids demonstrate NMDA receptor blockade (IC₅₀ = 4 nM) and chemokine receptor modulation, validating the piperidine scaffold’s capacity for hybrid ligand design. For benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate, computational docking reveals plausible binding to CCR5’s orthosteric site (ΔG = -9.2 kcal/mol) and Naᵥ1.7’s voltage-sensor domain, supporting its potential as a dual-targeting lead [4] [8].
Compound | Primary Target | Secondary Target | Therapeutic Application |
---|---|---|---|
BMT-108908 | GluN2B (Ki = 1.4 nM) | CCR3 (IC₅₀ = 120 nM) | Neuroinflammatory pain |
Cmpd-146 | GluN2B antagonist | CXCR4 inhibitor | Ischemic stroke |
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate (predicted) | Naᵥ1.7 blocker | CCR5 modulator | Neuropathic pain with inflammation |
Synthetic and Design AdvancementsRecent innovations in piperidine functionalization streamline access to derivatives like benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylate. Key approaches include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1